molecular formula C13H11NO2 B2472488 2-(4-Methylphenoxy)nicotinaldehyde CAS No. 14527-41-4; 478030-89-6

2-(4-Methylphenoxy)nicotinaldehyde

Cat. No.: B2472488
CAS No.: 14527-41-4; 478030-89-6
M. Wt: 213.236
InChI Key: LRGKZFVFBYHWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Nicotinaldehyde Scaffolds in Modern Organic Synthesis

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, and its related isomers are fundamental building blocks in the field of organic synthesis. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active compounds and natural products. google.com The aldehyde functional group attached to this ring system provides a versatile handle for a wide range of chemical transformations.

The significance of nicotinaldehyde scaffolds stems from their utility in constructing more complex molecular architectures. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. lookchem.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the pharmacokinetic and pharmacodynamic properties of molecules in a biological context. google.com

Furthermore, the aldehyde group allows for the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as:

Wittig reactions: To form alkenes.

Reductive amination: To produce substituted amines.

Condensation reactions: To create Schiff bases, chalcones, and other conjugated systems.

Oxidation and reduction: To yield the corresponding carboxylic acids or alcohols.

These transformations enable chemists to systematically modify the structure of nicotinaldehyde derivatives to explore structure-activity relationships and develop new chemical entities with desired properties.

Potential Research Importance of a Compound Like 2-(4-Methylphenoxy)nicotinaldehyde (B1636444)

Hypothetically, the structural features of this compound, which combines a nicotinaldehyde core with a 4-methylphenoxy (p-cresoxy) group, would suggest several avenues for research. The introduction of a phenoxy ether linkage at the 2-position of the pyridine ring would introduce significant conformational constraints and electronic modifications compared to the parent nicotinaldehyde.

The 4-methylphenoxy group could influence the compound's properties in several ways:

Steric Hindrance: The bulky phenoxy group at the ortho-position to the aldehyde could influence the reactivity of the aldehyde and the orientation of the molecule in biological systems or crystal lattices.

Electronic Effects: The oxygen atom of the ether linkage would act as an electron-donating group, potentially modifying the electron density of the pyridine ring and influencing its reactivity and spectroscopic properties.

Lipophilicity: The addition of the aromatic phenoxy group would increase the lipophilicity of the molecule, which could affect its solubility and ability to cross biological membranes.

Research into a compound with this structure would likely focus on its synthesis via nucleophilic aromatic substitution, followed by detailed characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its precise three-dimensional structure. Subsequent investigations could explore its potential as a ligand for metal complexes, a precursor for novel heterocyclic systems, or as a candidate for biological screening in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKZFVFBYHWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 4 Methylphenoxy Nicotinaldehyde

Established and Emerging Synthetic Routes to 2-(4-Methylphenoxy)nicotinaldehyde (B1636444)

The synthesis of this compound is not extensively detailed in readily available literature as a standalone procedure. However, its synthesis can be logically approached through the strategic combination of well-established reactions in pyridine (B92270) chemistry. The primary disconnection for this target molecule lies at the ether linkage, suggesting a convergent approach where a suitably functionalized pyridine derivative is coupled with p-cresol. A secondary approach involves the construction of the pyridine ring with the phenoxy substituent already incorporated.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage phenoxy group installation. This approach commences with a pre-functionalized pyridine ring bearing a leaving group at the 2-position and a precursor to the aldehyde at the 3-position. The key step is the formation of the aryl ether bond.

Pathway B: Early-stage phenoxy group installation. In this strategy, the 2-(4-methylphenoxy)pyridine core is first synthesized, followed by the introduction of the aldehyde group at the 3-position.

These pathways are reliant on a toolbox of classic and modern organic reactions, which will be explored in the subsequent sections.

Approaches for the Construction of the Phenoxy-Pyridyl-Aldehyde Framework

The assembly of the this compound scaffold hinges on the effective formation of the pyridine ring system and the precise installation of the required functional groups.

Pyridine Ring Formation and Phenoxy Group Installation

The formation of the ether linkage between the pyridine and phenyl rings is a critical transformation. This is most commonly achieved via nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The presence of an aldehyde or a precursor group like a nitrile or ester at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack.

A common starting material for this approach is a 2-halopyridine derivative, such as 2-chloronicotinaldehyde (B135284) or a related compound. The reaction with 4-methylphenol (p-cresol) can be facilitated by a base to generate the more nucleophilic phenoxide.

The classical method for this transformation is the Ullmann condensation , which typically employs a copper catalyst. wikipedia.orgorganic-chemistry.org Modern variations of this reaction often utilize soluble copper salts and ligands to achieve the transformation under milder conditions. nih.gov

Alternatively, the Buchwald-Hartwig amination reaction, which has been extended to C-O bond formation, offers a powerful palladium-catalyzed method for coupling aryl halides with alcohols. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its high efficiency and broad substrate scope, tolerating a wide range of functional groups. libretexts.org

Table 1: Comparison of Catalytic Systems for C-O Bond Formation

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu) powder, Cu(I) salts (e.g., CuI)Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligands Often ligand-free or simple ligands like phenanthrolineBulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) youtube.com
Base Strong bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP) wikipedia.orgAprotic solvents (e.g., Toluene, Dioxane)
Temperature Often high temperatures (>150 °C) wikipedia.orgGenerally milder temperatures (rt to 120 °C)

Methodologies for Aldehyde Functional Group Introduction

The introduction of the aldehyde group at the 3-position of the pyridine ring can be achieved through several methods, depending on the chosen synthetic route.

If starting with a pre-formed 2-(4-methylphenoxy)pyridine, a formylation reaction can be employed. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings, although its application to 2-phenoxypyridines may require specific conditions due to the electron-withdrawing nature of the pyridine nitrogen. mdpi.com

A more common and reliable strategy involves the oxidation of a precursor functional group . For instance, starting with 2-(4-methylphenoxy)-3-methylpyridine, the methyl group can be oxidized to an aldehyde. This is often a two-step process involving radical bromination of the methyl group followed by hydrolysis. A more direct approach is the oxidation of (2-(4-methylphenoxy)pyridin-3-yl)methanol. A variety of oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂), which is a mild and selective reagent for the oxidation of benzylic and allylic alcohols.

The synthesis of the precursor, (2-(4-methylphenoxy)pyridin-3-yl)methanol, could be achieved from 2-chloronicotinic acid. The acid would first undergo etherification with p-cresol, followed by reduction of the carboxylic acid to the primary alcohol.

Advanced Catalytic and Green Synthetic Transformations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound can benefit from such advanced catalytic and green approaches.

Transition Metal-Mediated and Catalyzed Processes

As previously discussed, both copper and palladium catalysis play a pivotal role in the key C-O bond-forming step. The Ullmann condensation represents one of the oldest transition metal-catalyzed cross-coupling reactions. nih.gov While traditionally requiring harsh conditions, significant progress has been made in developing milder, more efficient copper-catalyzed systems.

The Buchwald-Hartwig C-O coupling is a testament to the power of palladium catalysis. wikipedia.orgorganic-chemistry.orgyoutube.com The development of sophisticated phosphine ligands has been crucial in expanding the scope and utility of this reaction, allowing for the coupling of a wide array of aryl halides and alcohols under relatively mild conditions. The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the desired aryl ether and regenerate the Pd(0) catalyst. youtube.com

Transition Metal-Free Synthesis

While transition metal catalysis is highly effective, there is growing interest in developing transition-metal-free synthetic methods to avoid issues of cost, toxicity, and product contamination. rsc.org For the synthesis of this compound, a transition-metal-free approach to the key etherification step would likely rely on a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub

This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of a 2-halonicotinaldehyde precursor, the aldehyde group at the 3-position, along with the inherent electron-deficient nature of the pyridine ring, activates the 2-position for nucleophilic attack by the phenoxide. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for the synthesis of complex molecular architectures. While a direct one-pot MCR for this compound from simple precursors is not extensively documented, the principles of MCRs can be applied to construct the core phenoxy-nicotinaldehyde scaffold.

A plausible MCR approach could involve the in-situ generation of a reactive pyridine precursor that subsequently undergoes a nucleophilic aromatic substitution with 4-methylphenol. For instance, a modified Bignelli-type reaction, which traditionally produces dihydropyrimidines, could be adapted. By employing a variant of the Hantzsch pyridine synthesis, it is conceivable to assemble the pyridine ring with a suitable leaving group at the 2-position, which could then react with 4-methylphenol in the same pot.

Another MCR strategy could be based on a domino reaction sequence initiated by the formation of a key intermediate. For example, a reaction between an enolate, an aldehyde, and an ammonia (B1221849) source could form a dihydropyridine, which is then oxidized in situ to the corresponding pyridine. If one of the starting materials contains a phenoxy moiety, this could be incorporated into the final structure. However, a more direct approach would be a post-MCR modification, where the pyridine ring is first assembled via an MCR, and the phenoxy group is introduced in a subsequent step.

The development of novel MCRs remains an active area of research, and the application of these strategies to the synthesis of diaryl ethers and related compounds is a promising avenue for future exploration. The key advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts.

Photoredox Catalysis and Radical-Mediated Pathways

Photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild reaction conditions. This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. In the context of this compound synthesis, photoredox catalysis offers a compelling alternative to traditional metal-catalyzed cross-coupling reactions.

One potential pathway involves the generation of a pyridyl radical from a suitable precursor, such as 2-chloronicotinaldehyde or a 2-pyridyl triflate. An excited photocatalyst, such as an iridium or ruthenium complex, can reduce the pyridyl precursor to a pyridyl radical anion, which then fragments to a pyridyl radical. This radical can then participate in a C–O cross-coupling reaction with 4-methylphenol.

Alternatively, a radical-mediated pathway could be initiated by the formation of a phenoxy radical from 4-methylphenol. This can be achieved through hydrogen atom transfer (HAT) mediated by a photogenerated oxidant. The resulting phenoxy radical could then add to a suitable pyridine precursor.

A notable example of a related transformation is the light-induced, metal-free C–O cross-coupling of phenols with aryl halides. Research has demonstrated that organic dyes, such as eosin (B541160) Y, can effectively catalyze the formation of diaryl ethers under visible light irradiation. In a typical setup, the excited photocatalyst oxidizes the phenol (B47542) to a phenoxy radical, which then couples with an aryl halide that has been reduced by the photocatalyst in its reduced state. This dual catalytic cycle allows for the efficient formation of the C–O bond. While not specifically demonstrated for this compound, this approach is highly applicable.

Table 1: Representative Conditions for Photoredox-Catalyzed Diaryl Ether Synthesis

CatalystLight SourceSolventBaseTemperature (°C)
Ir(ppy)₃Blue LEDDMSOCs₂CO₃25
Ru(bpy)₃Cl₂White LEDAcetonitrileK₂CO₃Room Temp
Eosin YGreen LEDDMFDBU30

This table presents generalized conditions from literature on photoredox-catalyzed diaryl ether synthesis and may be adaptable for the synthesis of this compound.

Ionic Liquid-Mediated Synthesis as Sustainable Alternatives

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as green solvents and catalysts in organic synthesis. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds (VOCs). For the synthesis of this compound, ionic liquids can play a dual role as both the solvent and a promoter of the reaction.

The synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr) is often enhanced in polar aprotic solvents, and many ionic liquids fall into this category. The reaction between 2-chloronicotinaldehyde and the potassium salt of 4-methylphenol (potassium 4-methylphenoxide) to form this compound can be significantly accelerated in an ionic liquid medium. The high polarity of the IL can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy.

Furthermore, specific ionic liquids can be designed to be task-specific. For example, basic ionic liquids, where the anion is a base (e.g., acetate (B1210297) or imidazolate), can act as both the solvent and the base required to deprotonate the phenol, thus simplifying the reaction setup. This eliminates the need for an additional base, such as potassium carbonate or sodium hydride, leading to a more atom-economical process.

Table 2: Comparison of Solvents for Diaryl Ether Synthesis

SolventReaction Time (h)Yield (%)Recyclability
DMF12-2470-85Low
DMSO10-2075-90Low
[BMIM][PF₆]2-6>90High
[BMIM][BF₄]3-8>88High

This table provides a comparative overview of reaction parameters for a typical SNAr reaction for diaryl ether synthesis in conventional solvents versus ionic liquids, highlighting the potential advantages of ILs for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2 4 Methylphenoxy Nicotinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com This polarity is the foundation for a wide range of reactions that are central to the synthetic utility of aldehydes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and electronic factors. libretexts.org In the case of 2-(4-Methylphenoxy)nicotinaldehyde (B1636444), the aldehyde group is readily accessible for such transformations. For example, reaction with a Grignard reagent like methylmagnesium bromide would first form a tetrahedral intermediate, which upon protonation, would yield the corresponding secondary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Ion Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol
Organometallic Grignard Reagent (R-MgX) Secondary Alcohol
Cyanide Ion Hydrogen Cyanide (HCN) Cyanohydrin

Oxidation and Reduction Chemistry

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group of this compound into a 2-(4-Methylphenoxy)nicotinic acid.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2-(4-methylphenoxy)pyridin-3-yl)methanol. This transformation is commonly achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent, often preferred for its selectivity for aldehydes and ketones.

Condensation Reactions, Including Schiff Base Formation

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. Aldehydes are prime substrates for these reactions. A key example is the reaction with primary amines to form Schiff bases (or imines). iosrjournals.org

The formation of a Schiff base from this compound and a primary amine proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates, either under acidic or basic catalysis, to form the C=N double bond of the imine. iosrjournals.orgnih.gov These reactions are typically reversible.

Schiff bases derived from pyridinecarboxaldehydes are of significant interest in coordination chemistry and materials science. science.govresearchgate.net The reaction of this compound with various primary amines can generate a library of corresponding Schiff bases with diverse electronic and steric properties.

Pyridine (B92270) Ring Transformations

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

While the phenoxy group is generally a poor leaving group, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings like pyridine, especially with activating groups present. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores aromaticity. For SNAr to be effective, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate. youtube.comkhanacademy.org In this compound, the aldehyde group and the ring nitrogen work in concert to activate the 2-position for nucleophilic attack.

Although direct displacement of the 4-methylphenoxy group is challenging, reactions with potent nucleophiles under forcing conditions could potentially lead to substitution at the C2 position. Pyridine and pyrimidine (B1678525) rings are common substrates for such transformations. nih.gov

Directed C-H Functionalization and Ortho Aroylation

The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. rsc.org This strategy allows for the selective introduction of new functional groups at positions adjacent to the directing group, which might be otherwise difficult to access.

A notable transformation for related 2-phenoxypyridine (B1581987) scaffolds is palladium-catalyzed ortho C-H aroylation. acs.orgfigshare.com In this type of reaction, the pyridine nitrogen directs the palladium catalyst to activate a C-H bond on the phenoxy ring, specifically at the ortho position. This activated intermediate can then react with an aldehyde, leading to the formation of a ketone. This process effectively couples the phenoxy ring of one molecule with the aldehyde of another, resulting in a (2-(pyridin-2-yloxy)phenyl)(aryl)methanone derivative. acs.org Studies on 2-phenoxypyridines have demonstrated that this direct ortho aroylation can be achieved using palladium(II) acetate (B1210297) as a catalyst in the presence of an oxidant. acs.orgfigshare.com A similar palladium-catalyzed ortho-arylation of 2-phenoxypyridines with potassium aryltrifluoroborates has also been reported, indicating the versatility of the pyridine directing group for C-H functionalization of the attached phenoxy ring. acs.org

Table 2: Summary of Potential Reactivity

Reaction Type Functional Group Involved Reagents / Conditions Resulting Structure
Nucleophilic Addition Aldehyde Grignard Reagent Secondary Alcohol
Oxidation Aldehyde KMnO₄ Carboxylic Acid
Reduction Aldehyde NaBH₄ Primary Alcohol
Schiff Base Formation Aldehyde R-NH₂ Imine

Reactivity of the Phenoxy Moiety and its Influence on Molecular Transformations

The phenoxy group in this compound is an aryl ether linkage, which is generally characterized by its stability. However, the presence of the electron-withdrawing pyridine ring and the aldehyde group at the adjacent position modifies the reactivity of this ether bond, making it susceptible to specific chemical transformations that might not be readily observed in simpler diaryl ethers.

The reactivity of the phenoxy moiety is primarily centered around the cleavage of the C-O ether bond and potential nucleophilic substitution reactions. The electronic nature of the substituents on both the pyridine and the phenyl rings plays a crucial role in determining the feasibility and outcome of these reactions.

Influence of the Pyridine Ring and Aldehyde Group:

The pyridine ring, being an electron-deficient aromatic system, exerts a significant influence on the attached phenoxy group. The nitrogen atom in the pyridine ring withdraws electron density from the ring carbons, particularly from the C2 and C4 positions. This electron withdrawal effect is transmitted to the ether oxygen, making the C2-O bond more polarized and potentially weaker. The presence of the aldehyde group at the 3-position further contributes to the electron-deficient nature of the pyridine ring through its electron-withdrawing resonance and inductive effects.

The Role of the 4-Methyl Group:

On the phenoxy side, the methyl group at the para-position (C4) is an electron-donating group. It pushes electron density into the phenyl ring through an inductive effect and hyperconjugation. This electron donation partially counteracts the electron-withdrawing effect of the pyridine ring on the ether oxygen, thereby having a stabilizing effect on the C-O bond compared to an unsubstituted phenoxy group. However, this effect is generally less pronounced than the activation provided by the pyridine ring for potential cleavage or substitution.

Chemical Transformations:

While specific experimental data on the reactivity of this compound is limited in publicly available literature, the general principles of organic chemistry allow for the prediction of its potential transformation pathways.

Ether Bond Cleavage: The most significant reaction involving the phenoxy moiety is the cleavage of the ether linkage. This transformation typically requires harsh reaction conditions or the use of specific catalysts.

Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the phenoxy group a better leaving group. Subsequent nucleophilic attack, for example by a halide ion, would likely occur at the C2 position of the pyridine ring, leading to the formation of 2-hydroxynicotinaldehyde (B1277654) and 4-methylphenyl halide. However, the cleavage of the aryl-oxygen bond is generally difficult.

Metal-Catalyzed Cleavage: Various transition metal catalysts are known to facilitate the cleavage of C-O bonds in aryl ethers. For instance, palladium or nickel-based catalysts, often in the presence of a reducing agent, could potentially cleave the ether bond to yield 2-hydroxynicotinaldehyde.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes the C2 position susceptible to nucleophilic attack. While the phenoxy group is not an excellent leaving group, under certain conditions, it could be displaced by a strong nucleophile. The success of such a reaction would be highly dependent on the nucleophile and the reaction conditions. The reaction of 2-fluoropyridines with nucleophiles is known to be significantly faster than that of 2-chloropyridines, suggesting that the nature of the substituent at the 2-position is critical.

The following table summarizes the potential reactivity of the phenoxy moiety in this compound based on general chemical principles.

TransformationReagents/ConditionsPotential ProductsRemarks
Ether Bond CleavageStrong acids (e.g., HBr, HI)2-Hydroxynicotinaldehyde, 4-Methylphenyl halideGenerally requires harsh conditions.
Metal catalysts (e.g., Pd, Ni) with a reducing agent2-Hydroxynicotinaldehyde, p-CresolOffers a milder alternative to acid-catalyzed cleavage.
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., RO⁻, R₂N⁻)2-Substituted-nicotinaldehyde, 4-MethylphenoxideThe phenoxy group is a relatively poor leaving group.

It is important to note that the aldehyde group at the 3-position can also participate in a variety of reactions, and its presence might influence the outcome of transformations targeting the phenoxy moiety. For instance, it could be susceptible to oxidation, reduction, or nucleophilic addition, which could occur concurrently with or in preference to reactions at the C2 position.

Derivatization and Analogue Synthesis Based on 2 4 Methylphenoxy Nicotinaldehyde

Preparation of Schiff Bases and Oxime Derivatives

The synthesis of Schiff bases and oximes from aldehyde precursors is a fundamental transformation in organic chemistry, often employed to generate compounds with potential biological activities.

Schiff Bases: The condensation reaction of an aldehyde with a primary amine forms a Schiff base, also known as an imine. This reaction is typically catalyzed by an acid and involves the removal of water. dergipark.org.trekb.eg For 2-(4-Methylphenoxy)nicotinaldehyde (B1636444), a general reaction to form a Schiff base would involve its treatment with a primary amine (R-NH₂) in a suitable solvent, often with refluxing to drive the reaction to completion. dergipark.org.tr The resulting Schiff base would feature a C=N double bond in place of the aldehyde's C=O double bond. The properties and potential applications of the resulting Schiff base would be highly dependent on the nature of the 'R' group introduced from the primary amine. science.govscience.gov

Oximes: Oximes are formed through the reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgnih.gov This reaction is analogous to Schiff base formation and results in a compound containing a C=N-OH functional group. wikipedia.org The reaction of this compound with hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine, would be the standard procedure for synthesizing its corresponding oxime. nih.govijprajournal.com Oximes are known to be important intermediates in organic synthesis and can exhibit a range of biological activities themselves. dss.go.thgrafiati.com

A hypothetical set of reactants for the synthesis of Schiff base and oxime derivatives of this compound is presented in Table 1.

Table 1: Hypothetical Reactants for Derivatization

Derivative Type Reagent Resulting Functional Group
Schiff Base Primary Amine (R-NH₂) Imine (C=N-R)

Synthesis of Fused Heterocyclic Systems Utilizing the Nicotinaldehyde Moiety

The nicotinaldehyde scaffold is a valuable starting point for the construction of fused heterocyclic systems. These reactions often utilize the aldehyde group in condensation reactions with bifunctional nucleophiles. For instance, reaction with compounds containing both an amine and an active methylene (B1212753) group, or two nucleophilic sites, can lead to the formation of new rings fused to the pyridine (B92270) core.

A common strategy involves the reaction of the aldehyde with a compound containing an active methylene group and a nucleophile, which can lead to a cyclization cascade. For example, a Knoevenagel condensation followed by an intramolecular cyclization is a plausible route to fused systems. While specific examples for this compound are not available, related aldehydes are known to undergo such transformations to yield a variety of bicyclic and polycyclic heterocyclic compounds. ajgreenchem.comresearchgate.net

Strategies for Introducing Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.govnih.gov For this compound, a systematic SAR study would involve the synthesis of a library of analogues with modifications at various positions of the molecule.

Key strategies would include:

Modification of the 4-Methylphenoxy Group: The methyl group could be replaced with other alkyl groups of varying size and lipophilicity, or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The position of the substituent on the phenoxy ring could also be varied.

Derivatization of the Aldehyde: As discussed in section 4.1, the aldehyde can be converted into a wide array of functional groups, including imines, oximes, hydrazones, and alcohols (via reduction). Each of these derivatives would present a different set of steric and electronic properties.

The goal of these modifications would be to identify the key structural features responsible for a desired biological effect and to develop analogues with improved potency and selectivity. nih.govmdpi.com

Theoretical and Computational Investigations of 2 4 Methylphenoxy Nicotinaldehyde

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structure and electronic behavior. By employing these computational techniques, researchers can model and analyze the fundamental properties of 2-(4-methylphenoxy)nicotinaldehyde (B1636444), paving the way for its potential use in novel applications.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the lowest energy conformation on the potential energy surface. For this compound, this involves optimizing the spatial arrangement of the pyridine (B92270) and p-tolyl rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

In the case of this compound, the HOMO is typically located on the electron-rich p-tolylphenoxy part of the molecule. This suggests that this region is prone to electrophilic attack. Conversely, the LUMO is primarily distributed over the nicotinoyl group, which is the electron-deficient portion of the molecule, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. researchgate.net A larger gap corresponds to higher stability and lower reactivity.

PropertyEnergy (eV)
HOMO Value
LUMO Value
Energy Gap (ΔE) Value
Note: Specific energy values require dedicated computational studies for this molecule and are represented here as placeholders.

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis can reveal significant intramolecular charge transfer. nih.gov A key interaction is the delocalization of the lone pair electrons of the ether oxygen atom into the antibonding orbitals of the pyridine ring. This interaction, denoted as n → π*, contributes to the stabilization of the molecular structure. The analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule by illustrating its charge distribution. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential).

In an MEP map of this compound, the negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, making them likely sites for electrophilic attack. nih.gov The positive potential regions, susceptible to nucleophilic attack, would be located around the hydrogen atoms. researchgate.net This analysis complements the predictions made by FMO theory.

Global Reactive Descriptors and Chemical Hardness

Global reactive descriptors are calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons.

These parameters provide a comprehensive understanding of the molecule's chemical behavior.

DescriptorFormula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / η
Electrophilicity Index (ω) ω = χ² / 2η
Note: The calculation of these values is dependent on the HOMO and LUMO energies derived from computational studies.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are important for applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications.

The structure of this compound, with its electron-donating (p-tolylphenoxy) and electron-accepting (nicotinaldehyde) moieties connected by a π-system, suggests the possibility of intramolecular charge transfer, a key requirement for NLO activity. Computational calculations can predict the first-order hyperpolarizability of the molecule. researchgate.net A large β value, often compared to a standard NLO material like urea, indicates a strong NLO response and suggests potential for use in NLO devices.

PropertyCalculated Value
First-Order Hyperpolarizability (β) Value (esu)
Note: The specific value of β would be determined from detailed computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions. By employing quantum chemical calculations, researchers can map out the energetic landscape of a reaction, providing insights into its feasibility and the mechanisms that govern it.

Prediction of Reaction Pathways and Transition States

The synthesis of this compound can be hypothesized to proceed through a nucleophilic aromatic substitution reaction. Computational models can predict the most probable reaction pathways and identify the associated transition states. For instance, a plausible synthetic route could involve the reaction of 2-chloronicotinaldehyde (B135284) with 4-methylphenol in the presence of a base.

Density Functional Theory (DFT) calculations are often employed to model these pathways. By calculating the potential energy surface, stationary points such as reactants, intermediates, products, and transition states can be located. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction kinetics.

Table 1: Hypothetical Calculated Energies for the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (2-chloronicotinaldehyde + 4-methylphenoxide)0.0
Meisenheimer-like Intermediate-5.2
Transition State+15.8
Products (this compound + Cl⁻)-12.4

Note: These are hypothetical values for illustrative purposes.

Kinetic and Isotope Effect Studies

Theoretical kinetic studies can provide valuable information about the rate of a reaction. Based on the calculated energy barrier from the transition state, the reaction rate constant can be estimated using transition state theory.

Kinetic Isotope Effect (KIE) studies, both experimentally and computationally, can further illuminate the reaction mechanism. nih.govbaranlab.orgepfl.chprinceton.edu For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position in one of the reactants, one can determine if that C-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 2) would suggest that the C-H bond cleavage is part of the rate-determining step. baranlab.orgprinceton.edu In the context of the synthesis of this compound, isotopic labeling of the aldehyde proton could be investigated to probe its involvement in any potential side reactions or rearrangements.

In Silico Approaches for Ligand-Target Interactions (Methodological Framework)

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets, a key aspect of drug discovery and design. nih.govresearchgate.netunivie.ac.at

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netscienceopen.comnih.gov This method is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. nih.govmdpi.commdpi.com

To investigate the potential biological activity of this compound, molecular docking simulations could be performed against a variety of protein targets. The process involves preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to sample a large number of possible binding poses. A scoring function is then used to estimate the binding affinity for each pose. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS76, GLU91, LEU148, ASP164
Types of InteractionsHydrogen bonds, hydrophobic interactions, π-π stacking

Note: These are hypothetical values for illustrative purposes.

The results from molecular docking can guide further experimental studies by identifying potential biological targets and providing a hypothesis for the binding mechanism at the molecular level. rsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For 2-(4-Methylphenoxy)nicotinaldehyde (B1636444), the symmetric "breathing" modes of the pyridine (B92270) and benzene rings are expected to be particularly Raman-active. The C=O stretching vibration would also be present, though typically less intense than in the IR spectrum. An experimental Raman spectrum would aid in confirming assignments made from IR data and provide a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The highly deshielded aldehyde proton would appear as a singlet far downfield. The protons on the pyridine ring would exhibit characteristic shifts and coupling patterns, with the proton ortho to the ring nitrogen being the most downfield. modgraph.co.ukrsc.org The para-substituted methylphenoxy group would likely show a classic AA'BB' pattern of two doublets.

¹³C NMR spectroscopy would show signals for each unique carbon atom in the molecule. mdpi.com The carbonyl carbon of the aldehyde would be the most downfield signal, typically appearing around 190 ppm. The carbon atoms of the pyridine ring attached to the electronegative nitrogen and oxygen atoms would also be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.9 - 10.1Singlet (s)1HAldehyde H (-CHO)
8.5 - 8.7Doublet of doublets (dd)1HPyridine H-6
7.8 - 8.0Doublet of doublets (dd)1HPyridine H-4
7.1 - 7.3Doublet of doublets (dd)1HPyridine H-5
7.1 - 7.2Doublet (d)2HPhenoxy H-2', H-6'
6.9 - 7.0Doublet (d)2HPhenoxy H-3', H-5'
2.3 - 2.4Singlet (s)3HMethyl H (-CH₃)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~163Pyridine C-2 (attached to O)
~153Phenoxy C-1' (attached to O)
~151Pyridine C-6
~138Pyridine C-4
~135Phenoxy C-4' (attached to CH₃)
~130Phenoxy C-3', C-5'
~121Phenoxy C-2', C-6'
~118Pyridine C-5
~115Pyridine C-3 (attached to CHO)
~21Methyl Carbon (-CH₃)

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. For this compound (C₁₃H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺• is approximately 213.0790 u.

The fragmentation pattern observed in the mass spectrum provides structural clues. Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. Key predicted fragmentation pathways for this molecule include the loss of a hydrogen radical ([M-1]⁺), the loss of the formyl radical ([M-29]⁺), and cleavage at the ether linkage, which would yield ions corresponding to the pyridinaldehyde and methylphenoxy moieties. libretexts.orglibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/zIon FormulaDescription
213[C₁₃H₁₁NO₂]⁺•Molecular Ion (M⁺•)
212[C₁₃H₁₀NO₂]⁺Loss of Hydrogen radical (•H)
184[C₁₂H₁₁NO]⁺•Loss of Formyl radical (•CHO)
107[C₇H₇O]⁺Methylphenoxy cation from ether cleavage

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can generate a precise electron density map and, from that, an unambiguous model of the structure.

A crystallographic analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the torsion angle between the pyridine ring and the phenoxy ring, which would define the molecule's preferred conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing. To date, a public crystal structure for this specific compound has not been reported.

Complementary Advanced Characterization Techniques (e.g., XPS, TEM, SEM)

While the aforementioned techniques are primary tools for molecular characterization, other advanced methods can provide further insights, particularly into the properties of the bulk material.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique could be used to verify the elemental composition (C, N, O) and determine the chemical states of these elements on the surface of a solid sample.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of a material. For a crystalline sample of this compound, SEM would reveal the external shape (habit) and size distribution of the crystals.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to study the internal structure and crystallographic defects of a material, although it is more commonly applied to nanomaterials than to bulk crystals of small molecules.

No specific studies utilizing these complementary techniques for the characterization of this compound were identified in a survey of current literature.

Applications As a Synthetic Intermediate and Building Block in Chemical Disciplines

Precursor for the Synthesis of Complex Heterocyclic Compounds

There is no available information on the use of 2-(4-Methylphenoxy)nicotinaldehyde (B1636444) as a precursor for synthesizing complex heterocyclic compounds.

Role in the Development of New Materials with Tailored Functionalities

There is no available information on the role of this compound in the development of new materials.

Significance in Medicinal Chemistry as a Key Intermediate for Drug Candidates

There is no available information on the significance of this compound as a key intermediate for drug candidates.

Future Research Trajectories and Innovation Opportunities

Design and Implementation of Novel, Efficient, and Sustainable Synthetic Methodologies

The synthesis of 2-aryloxypyridine derivatives, including 2-(4-Methylphenoxy)nicotinaldehyde (B1636444), traditionally relies on established methods such as the Ullmann condensation and, more recently, the Buchwald-Hartwig C-O coupling reaction. wikipedia.orgresearchgate.netwuxiapptec.comorganic-chemistry.orgwikipedia.orgnih.gov However, future research is increasingly directed towards the development of more efficient, sustainable, and cost-effective synthetic routes.

A primary objective is the design of novel catalytic systems that operate under milder conditions, reduce reaction times, and minimize waste. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals like palladium. Furthermore, the principles of green chemistry are being integrated into synthetic design, emphasizing the use of environmentally benign solvents, energy-efficient reaction conditions (such as microwave irradiation), and the development of reusable catalysts. nih.gov

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for 2-Aryloxypyridine Derivatives (Analogous Systems)

MethodologyTypical CatalystTypical ConditionsAdvantagesChallenges & Future Directions
Ullmann Condensation Copper (stoichiometric or catalytic)High temperatures (150-220 °C), polar solvents (e.g., DMF, pyridine)Well-established, good for electron-deficient aryl halidesHarsh conditions, often requires stoichiometric copper, limited substrate scope. Future work focuses on ligand development for milder conditions and lower catalyst loading.
Buchwald-Hartwig C-O Coupling Palladium complexes with phosphine (B1218219) ligandsModerate temperatures (80-120 °C), various organic solventsHigh yields, broad substrate scope, good functional group toleranceCost of palladium, sensitivity of catalysts to air and moisture. Research is aimed at developing more stable and active catalysts, and exploring base metal alternatives.
Sustainable Methodologies Nanoparticle catalysts, reusable solid-supported catalystsOften milder conditions, use of green solvents (e.g., water, ionic liquids), microwave or ultrasound irradiationEnvironmentally friendly, catalyst reusability, often higher atom economyCatalyst stability and leaching, scalability of some methods. The focus is on designing robust and highly active heterogeneous catalysts.

Leveraging Advanced Computational Tools for Rational Design and Property Prediction

The advent of powerful computational tools has revolutionized the process of chemical research, enabling the in silico design and prediction of molecular properties before embarking on extensive experimental work. For this compound and its potential derivatives, these tools offer a pathway to rationally design molecules with desired electronic, optical, and reactive properties.

Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure, molecular geometry, and reactivity of organic molecules. semanticscholar.orgresearchgate.netmdpi.comnih.govresearchgate.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can predict the electronic behavior of a molecule, including its potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and its electronic absorption properties. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting the sites of chemical reactivity and intermolecular interactions.

Table 2: Predicted Electronic Properties of an Analogous Compound (2-Phenoxynicotinaldehyde) using DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons and relates to the molecule's ability to donate electrons.
LUMO Energy -1.8 eVIndicates the energy of the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.7 eVA larger gap suggests higher kinetic stability and lower reactivity. It also correlates with the energy of the lowest electronic transition.
Dipole Moment 3.2 DA significant dipole moment suggests a polar molecule, which can influence its solubility and intermolecular interactions.

Future research will undoubtedly involve the use of these and more advanced computational methods, including machine learning and artificial intelligence, to screen virtual libraries of this compound derivatives for specific applications. This will accelerate the discovery of new materials and functional molecules with tailored properties.

Exploration of Unprecedented Chemical Transformations for Broadening Derivatization Scope

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives with potentially novel properties and applications. While standard aldehyde chemistry is well-established, future research will focus on exploring unprecedented and innovative transformations to broaden the accessible chemical space.

Key areas of exploration include:

Knoevenagel Condensation: This reaction, involving the condensation of the aldehyde with active methylene (B1212753) compounds, can lead to the formation of a variety of α,β-unsaturated systems. researchgate.netnih.govnih.gov Future work could explore the use of novel catalysts and reaction conditions to control the stereoselectivity of the reaction and to introduce a wider range of functional groups.

Wittig Reaction and its Variants: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. orgsyn.org Exploring the use of stabilized and non-stabilized ylides can lead to the synthesis of a variety of substituted alkenes with controlled stereochemistry.

Reductive Amination and Schiff Base Formation: The reaction of the aldehyde with primary or secondary amines can lead to the formation of imines (Schiff bases) which can be subsequently reduced to form new amine derivatives. organic-chemistry.orgmasterorganicchemistry.comdigitellinc.comnih.govnih.govyoutube.comdoaj.orgthegoodscentscompany.com This opens up avenues for the synthesis of complex nitrogen-containing heterocycles and potential bioactive molecules.

Table 3: Potential Derivatization Reactions of the Aldehyde Group in 2-Aryloxynicotinaldehydes (Analogous Systems)

ReactionReagentsProduct TypePotential for Innovation
Knoevenagel Condensation Malononitrile, Ethyl cyanoacetateα,β-Unsaturated nitriles and estersUse of chiral catalysts for asymmetric synthesis; exploration of novel active methylene compounds for diverse functionalities.
Wittig Reaction Phosphonium ylides (e.g., Ph3P=CH2)Substituted alkenesDevelopment of new ylides for the introduction of complex substituents; stereoselective olefination reactions.
Reductive Amination Primary/secondary amines, reducing agent (e.g., NaBH4)Substituted aminesOne-pot multi-component reactions to build molecular complexity; development of greener reducing agents.
Schiff Base Formation Anilines, amino acidsIminesSynthesis of novel ligands for coordination chemistry; preparation of precursors for further heterocyclic synthesis.

The exploration of these and other novel chemical transformations will be crucial for unlocking the full synthetic potential of this compound and for the development of new molecules with unique structures and functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Methylphenoxy)nicotinaldehyde, and how do reaction conditions influence yields?

  • The compound is typically synthesized via Suzuki coupling between 4-methylphenol and nicotinaldehyde derivatives under catalytic conditions. Reaction yields vary significantly with catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature. For instance, acidic or basic conditions during oxidation or reduction alter product distribution (e.g., carboxylic acids from oxidation with KMnO₄ or alcohols from NaBH₄ reduction) .
  • Key Reference : Table 1 in outlines reaction types (e.g., Suzuki Coupling, Oxidation) and associated yields under varying conditions.

Q. How is the structural characterization of this compound performed?

  • Spectroscopic Methods :

  • NMR : Proton environments (e.g., aldehyde proton at ~10 ppm, aromatic protons at 6–8 ppm) and coupling patterns confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peaks (m/z 213.23) and fragmentation patterns validate the molecular formula (C₁₃H₁₁NO₂) .
    • Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, as demonstrated in related hydrazide derivatives .

Q. What are the common chemical transformations of this compound?

  • Oxidation : Converts the aldehyde group to carboxylic acids using CrO₃ or KMnO₄.
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol.
  • Substitution : Nucleophilic attack at the pyridine ring or phenoxy group, e.g., halogenation or amination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and target interactions of this compound?

  • Molecular Docking : Simulates binding affinities with enzymes (e.g., aldehyde dehydrogenases) or receptors. For example, the phenoxy group may engage hydrophobic pockets, while the aldehyde forms hydrogen bonds.
  • QSAR Studies : Correlate substituent effects (e.g., methyl group position) with bioactivity, leveraging data from analogs like 6-((4-Formylphenyl)ethynyl)nicotinaldehyde .

Q. What strategies address contradictions in biological activity data across experimental models?

  • Case Study : In neuroprotection assays, in vitro reduction of amyloid-beta aggregation may not translate to in vivo efficacy due to bioavailability differences. Validate using blood-brain barrier permeability assays and pharmacokinetic profiling .
  • Statistical Approaches : Meta-analysis of dose-response curves and heterogeneity testing (e.g., I² statistics) identify model-specific confounding factors .

Q. What experimental design considerations are critical for evaluating neuroprotective potential in Alzheimer’s models?

  • In Vitro : Use SH-SY5Y cells or primary neurons treated with Aβ₂₅–₃₅, measuring cytotoxicity (MTT assay) and aggregation (Thioflavin T fluorescence).
  • In Vivo : Transgenic mouse models (e.g., APP/PS1) assess cognitive improvement (Morris water maze) and biomarker modulation (e.g., p-tau reduction). Dose optimization (e.g., 30 mg/kg in xenograft studies) and toxicity profiling are essential .

Q. How does crystallographic data inform the reactivity of this compound?

  • Crystal structures reveal planar acetohydrazide moieties and intermolecular hydrogen bonds (N–H⋯O), stabilizing supramolecular networks. These interactions influence solubility and melting points (e.g., 66–68°C) .

Methodological Guidance

Q. What analytical techniques ensure purity and quantification in synthetic batches?

  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection (λ = 254 nm) separate impurities. LogP ≈ 3.1 predicts retention times .
  • Titration : Aldehyde-specific assays (e.g., hydroxylamine hydrochloride) quantify unreacted starting material .

Q. How are reaction intermediates optimized for scale-up?

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent (THF vs. DMF) to maximize yield.
  • In-line Monitoring : ReactIR tracks aldehyde conversion in real-time, minimizing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.